3-(Naphthalen-2-YL)propan-1-amine 3-(Naphthalen-2-YL)propan-1-amine
Brand Name: Vulcanchem
CAS No.: 13198-21-5
VCID: VC20970775
InChI: InChI=1S/C13H15N/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h1-2,5-8,10H,3-4,9,14H2
SMILES: C1=CC=C2C=C(C=CC2=C1)CCCN
Molecular Formula: C13H15N
Molecular Weight: 185.26 g/mol

3-(Naphthalen-2-YL)propan-1-amine

CAS No.: 13198-21-5

Cat. No.: VC20970775

Molecular Formula: C13H15N

Molecular Weight: 185.26 g/mol

* For research use only. Not for human or veterinary use.

3-(Naphthalen-2-YL)propan-1-amine - 13198-21-5

Specification

CAS No. 13198-21-5
Molecular Formula C13H15N
Molecular Weight 185.26 g/mol
IUPAC Name 3-naphthalen-2-ylpropan-1-amine
Standard InChI InChI=1S/C13H15N/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h1-2,5-8,10H,3-4,9,14H2
Standard InChI Key JHUYTXKVFLOJSS-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)CCCN
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)CCCN

Introduction

Chemical Identity and Structural Characteristics

3-(Naphthalen-2-YL)propan-1-amine is an organic compound characterized by a naphthalene ring structure attached to a propylamine chain. This arrangement confers unique chemical and physical properties that distinguish it from other aromatic amines. The compound features a primary amine functional group that serves as a reaction center for numerous chemical transformations.

Basic Information and Nomenclature

The compound is officially identified through multiple systematic naming conventions and identifiers. The molecular formula C13H15N indicates its composition of 13 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . Several synonyms exist in the chemical literature:

  • 2-Naphthalenepropanamine

  • 3-naphthalen-2-ylpropan-1-amine

  • SCHEMBL132201
    Its CAS registry number (13198-21-5) provides a unique identifier for database cross-referencing and regulatory purposes . This standardization facilitates accurate communication about the compound across scientific disciplines and regulatory frameworks.

Physical and Chemical Properties

The physical and chemical properties of 3-(Naphthalen-2-YL)propan-1-amine determine its behavior in various chemical environments. These properties influence its solubility, reactivity, and potential biological activities.
Table 1: Physical and Chemical Properties of 3-(Naphthalen-2-YL)propan-1-amine

PropertyValueSignificance
Molecular Weight185.26 g/molInfluences diffusion rates and membrane permeability
XLogP33.3Indicates moderate lipophilicity, relevant for biological applications
Hydrogen Bond Donor Count1Primary amine group acts as hydrogen bond donor
Hydrogen Bond Acceptor Count1Nitrogen atom serves as hydrogen bond acceptor
Rotatable Bond Count3Provides conformational flexibility
Topological Polar Surface Area26 ŲMeasure of polarity, affects membrane permeability
Exact Mass185.120449483 DaUsed for high-resolution mass spectrometry identification
Monoisotopic Mass185.120449483 DaImportant for analytical chemistry applications
These properties collectively determine the compound's behavior in chemical reactions, its interaction with biological systems, and its potential applications in research and industry .

Structural Identification and Characterization

Modern chemical identification relies on precise structural descriptors that enable unambiguous identification of compounds. For 3-(Naphthalen-2-YL)propan-1-amine, several standardized structural identifiers facilitate this process.

Structural Descriptors

Table 2: Structural Identifiers for 3-(Naphthalen-2-YL)propan-1-amine

Identifier TypeValueApplication
IUPAC Name3-naphthalen-2-ylpropan-1-amineSystematic nomenclature
InChIInChI=1S/C13H15N/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h1-2,5-8,10H,3-4,9,14H2Machine-readable chemical identifier
InChIKeyJHUYTXKVFLOJSS-UHFFFAOYSA-NFixed-length identifier for database searching
SMILESC1=CC=C2C=C(C=CC2=C1)CCCNLinear notation describing chemical structure
These descriptors provide standardized ways to represent the compound's structure, enabling precise identification across different chemical databases and literature sources .

Spectroscopic Analysis

While the search results don't provide specific spectroscopic data for 3-(Naphthalen-2-YL)propan-1-amine, related compounds suggest expected spectral characteristics. For instance, the closely related compound 2-(Naphthalen-2-yl)prop-2-en-1-amine shows distinctive NMR signals that would be similar to our target compound, with modifications reflecting the saturated propyl chain versus the unsaturated propenyl group .

Synthesis and Production Methods

Understanding the synthetic routes to 3-(Naphthalen-2-YL)propan-1-amine is crucial for researchers and manufacturers interested in producing this compound.

Laboratory Synthesis Approaches

Several potential synthetic pathways can be employed to produce 3-(Naphthalen-2-YL)propan-1-amine:

  • Reduction of Nitriles: Conversion of 3-(naphthalen-2-yl)propanenitrile to the corresponding amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

  • Reductive Amination: Reaction between naphthalene-2-propionaldehyde and ammonia in the presence of suitable reducing agents.

  • Gabriel Synthesis: Using phthalimide derivatives to introduce the amine functionality to naphthalene derivatives with appropriate leaving groups.
    The synthesis of related compounds, such as 2-(Naphthalen-2-yl)prop-2-en-1-amine, has been documented with yields of approximately 76% . Similar principles could be applied to synthesize 3-(Naphthalen-2-YL)propan-1-amine with appropriate modifications to reaction conditions.

Industrial Production Considerations

The existence of market reports on 3-(Naphthalen-2-YL)propan-1-amine suggests commercial interest and industrial production of this compound . Industrial synthesis likely employs optimized versions of laboratory methods, focusing on:

  • Efficiency: Maximizing yield while minimizing waste production

  • Scalability: Adapting reaction conditions for large-scale production

  • Quality Control: Ensuring consistent purity and structural integrity

  • Economic Viability: Balancing production costs with market value
    Market analysis indicates that the compound has sufficient commercial value to warrant detailed market research, suggesting applications beyond academic research .

Comparative Analysis with Related Compounds

Understanding the similarities and differences between 3-(Naphthalen-2-YL)propan-1-amine and structurally related compounds provides valuable context for its chemical behavior and potential applications.

Structural Analogs and Isomers

Several compounds with structural similarity to 3-(Naphthalen-2-YL)propan-1-amine appear in the scientific literature:
Table 3: Comparison of 3-(Naphthalen-2-YL)propan-1-amine with Related Compounds

CompoundStructural RelationshipKey DifferencesCAS Number
3-(Naphthalen-1-yl)propan-1-aminePositional isomerNaphthalene substitution position (1 vs. 2)24781-50-8
3-Amino-2-(naphthalen-2-yl)propan-1-olHydroxylated analogAdditional hydroxyl group at C-1Not specified
1-(Naphthalen-2-yl)propan-1-amine hydrochlorideStructural variantAmine position differs (C-1 vs. C-3)Not specified
2-(Naphthalen-2-yl)prop-2-en-1-amineUnsaturated analogContains a double bond in the propyl chainNot specified
These structural analogs may share certain properties with 3-(Naphthalen-2-YL)propan-1-amine while differing in specific aspects such as solubility, reactivity patterns, or potential biological interactions.

Structure-Property Relationships

The positional isomer 3-(Naphthalen-1-yl)propan-1-amine likely shares many chemical properties with 3-(Naphthalen-2-YL)propan-1-amine but may differ in:

  • Spatial Arrangement: Different geometry affecting molecular interactions

  • Electronic Distribution: Varied electron density patterns influencing reactivity

  • Steric Considerations: Different steric hindrance affecting reaction rates and selectivity

  • Crystal Packing: Potential differences in solid-state properties
    Understanding these nuanced differences provides insight into the specific behavior of 3-(Naphthalen-2-YL)propan-1-amine in various chemical contexts.

Future Research Directions

The current scientific literature leaves several unexplored areas regarding 3-(Naphthalen-2-YL)propan-1-amine, suggesting potential directions for future research.

Synthesis Optimization

Research opportunities exist for developing improved synthetic routes:

  • Green Chemistry Approaches: Developing environmentally friendly synthesis methods

  • Catalytic Processes: Exploring catalytic pathways for improved efficiency and selectivity

  • Flow Chemistry: Adapting synthesis to continuous flow processes for industrial applications

  • Asymmetric Synthesis: Methods to produce enantiomerically pure versions of the compound

Application Development

Future research might explore new applications:

  • Biological Activity Screening: Systematic evaluation of potential pharmacological properties

  • Coordination Chemistry: Exploration of metal complexation behavior

  • Materials Science Applications: Investigation of potential uses in advanced materials

  • Derivatization Studies: Creation of libraries of functionalized derivatives for specific applications

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